molecular formula C22H25N3O3S B4018225 N-cyclohexyl-5-(4-methoxyphthalazin-1-yl)-2-methylbenzenesulfonamide

N-cyclohexyl-5-(4-methoxyphthalazin-1-yl)-2-methylbenzenesulfonamide

Cat. No.: B4018225
M. Wt: 411.5 g/mol
InChI Key: IDUSZPCTKMOUIR-UHFFFAOYSA-N
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Description

N-cyclohexyl-5-(4-methoxyphthalazin-1-yl)-2-methylbenzenesulfonamide: is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a unique structure that combines a cyclohexyl group, a methoxyphthalazinyl moiety, and a methylbenzenesulfonamide group, making it a subject of interest in various scientific research fields.

Properties

IUPAC Name

N-cyclohexyl-5-(4-methoxyphthalazin-1-yl)-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-15-12-13-16(14-20(15)29(26,27)25-17-8-4-3-5-9-17)21-18-10-6-7-11-19(18)22(28-2)24-23-21/h6-7,10-14,17,25H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUSZPCTKMOUIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC)S(=O)(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-5-(4-methoxyphthalazin-1-yl)-2-methylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Methoxyphthalazinyl Intermediate: This step involves the reaction of phthalic anhydride with methoxyamine to form 4-methoxyphthalazin-1-yl.

    Cyclohexylation: The intermediate is then reacted with cyclohexylamine under controlled conditions to introduce the cyclohexyl group.

    Sulfonamide Formation: Finally, the product is reacted with 2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-5-(4-methoxyphthalazin-1-yl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

N-cyclohexyl-5-(4-methoxyphthalazin-1-yl)-2-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-5-(4-methoxyphthalazin-1-yl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-5-(4-methoxyphthalazin-1-yl)-2-methylbenzenesulfonamide: shares similarities with other sulfonamides, such as sulfamethoxazole and sulfasalazine.

    Sulfamethoxazole: Known for its antibacterial properties.

    Sulfasalazine: Used in the treatment of inflammatory bowel disease.

Uniqueness

    This compound: is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-cyclohexyl-5-(4-methoxyphthalazin-1-yl)-2-methylbenzenesulfonamide
Reactant of Route 2
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N-cyclohexyl-5-(4-methoxyphthalazin-1-yl)-2-methylbenzenesulfonamide

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